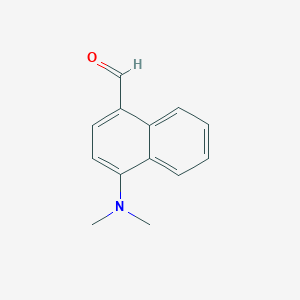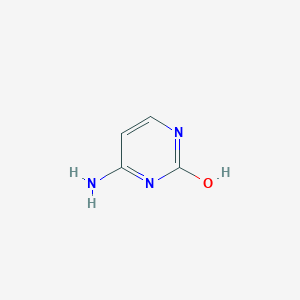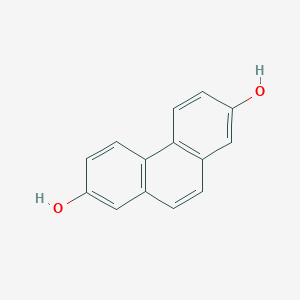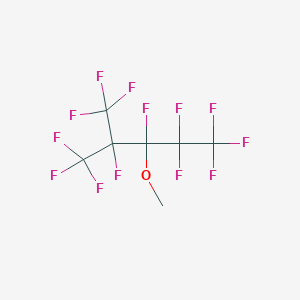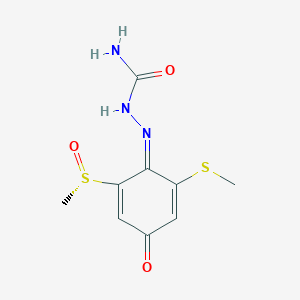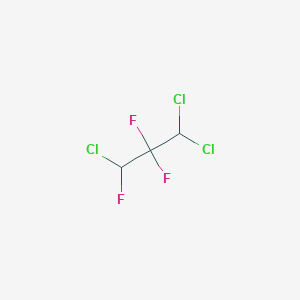
1,1,3-Trichloro-2,2,3-trifluoropropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,3-Trichloro-2,2,3-trifluoropropane, also known as HCFC-123, is a colorless gas that has been widely used as a refrigerant and fire extinguishing agent. Due to its ozone-depleting potential, HCFC-123 has been phased out under the Montreal Protocol. However, its unique chemical properties have made it a subject of interest in scientific research.
作用机制
1,1,3-Trichloro-2,2,3-trifluoropropane acts as a halocarbon, which means it contains halogen atoms that can react with ozone in the atmosphere. When 1,1,3-Trichloro-2,2,3-trifluoropropane is released into the atmosphere, it can react with sunlight and break down into other compounds that can deplete the ozone layer.
Biochemical and Physiological Effects:
1,1,3-Trichloro-2,2,3-trifluoropropane has not been extensively studied for its biochemical and physiological effects. However, it is known to be a potent greenhouse gas, which can contribute to climate change.
实验室实验的优点和局限性
1,1,3-Trichloro-2,2,3-trifluoropropane has some advantages for use in lab experiments, such as its low toxicity and high solubility in organic compounds. However, due to its ozone-depleting potential, it is not recommended for use in experiments that require large amounts of the gas.
未来方向
1. Development of alternative refrigerants and fire extinguishing agents that do not deplete the ozone layer.
2. Investigation of the potential health effects of 1,1,3-Trichloro-2,2,3-trifluoropropane exposure.
3. Study of the environmental impact of 1,1,3-Trichloro-2,2,3-trifluoropropane and its breakdown products.
4. Development of new synthesis methods for 1,1,3-Trichloro-2,2,3-trifluoropropane that are more environmentally friendly.
5. Exploration of the use of 1,1,3-Trichloro-2,2,3-trifluoropropane as a solvent in industrial processes.
In conclusion, 1,1,3-Trichloro-2,2,3-trifluoropropane is a chemical compound that has been widely used as a refrigerant and fire extinguishing agent. Despite its usefulness, it has been phased out due to its ozone-depleting potential. However, 1,1,3-Trichloro-2,2,3-trifluoropropane remains a subject of interest in scientific research due to its unique chemical properties and potential applications in various fields. Future research will continue to explore the environmental impact, health effects, and potential uses of this compound.
合成方法
1,1,3-Trichloro-2,2,3-trifluoropropane can be synthesized by the reaction of 1,1,1-trichloroethane with hydrogen fluoride in the presence of a catalyst. The reaction takes place at high temperature and pressure, and the product is purified by distillation.
科学研究应用
1,1,3-Trichloro-2,2,3-trifluoropropane has been studied for its potential as a solvent for organic compounds, as well as its use in gas chromatography and as a blowing agent in the production of foam insulation. It has also been investigated for its potential as a refrigerant in air conditioning and refrigeration systems.
属性
CAS 编号 |
131221-36-8 |
|---|---|
产品名称 |
1,1,3-Trichloro-2,2,3-trifluoropropane |
分子式 |
C3H2Cl3F3 |
分子量 |
201.4 g/mol |
IUPAC 名称 |
1,1,3-trichloro-2,2,3-trifluoropropane |
InChI |
InChI=1S/C3H2Cl3F3/c4-1(5)3(8,9)2(6)7/h1-2H |
InChI 键 |
PJJNYNCHHJISIH-UHFFFAOYSA-N |
SMILES |
C(C(C(Cl)Cl)(F)F)(F)Cl |
规范 SMILES |
C(C(C(Cl)Cl)(F)F)(F)Cl |
同义词 |
1,1,3-Trichloro-2,2,3-trifluoropropane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



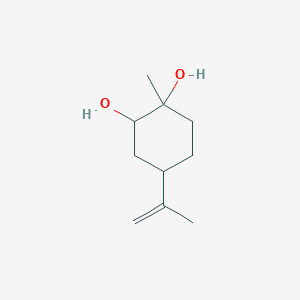
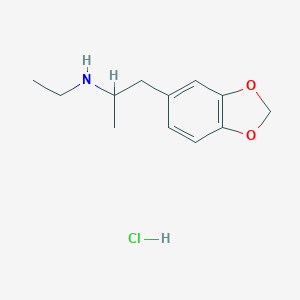
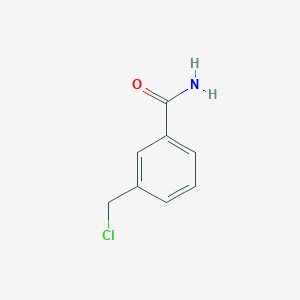

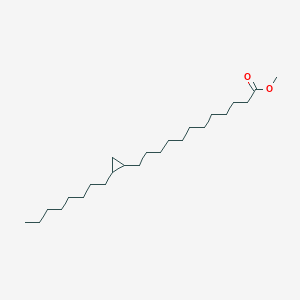

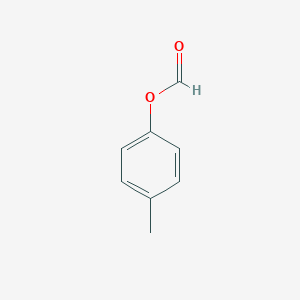
![1-(3-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B158115.png)
